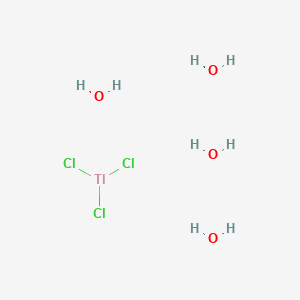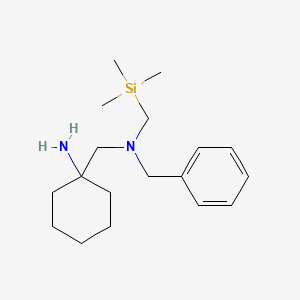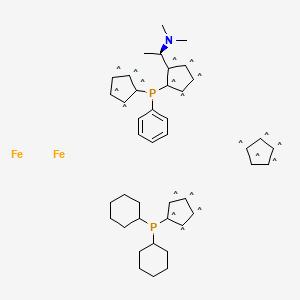
Thallium(III) chloride tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(III) chloride tetrahydrate, with the chemical formula TlCl₃·4H₂O, is a crystalline compound that is highly soluble in water. It is known for its use as a reagent in various chemical reactions and as a catalyst in organic synthesis. This compound is particularly noted for its ability to act as a Lewis acid, making it valuable in a range of scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium(III) chloride tetrahydrate can be synthesized by passing chlorine gas through a nearly boiling suspension of thallium(I) chloride in water. The reaction proceeds with the formation of intermediate thallium(I)-thallium(III) chloro compounds, which dissolve in water. The solution is then evaporated to a thin syrup with continuous addition of chlorine gas. Upon cooling, fine white needles of this compound crystallize out .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically dried over sulfuric acid and potassium hydroxide to prevent efflorescence .
Analyse Des Réactions Chimiques
Types of Reactions: Thallium(III) chloride tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can oxidize organic compounds, acting as an oxidizing agent.
Reduction: It can be reduced to thallium(I) chloride under certain conditions.
Substitution: It participates in substitution reactions, particularly in the formation of organothallium compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include organic substrates and oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Organic halides and other nucleophiles are common reagents.
Major Products:
Oxidation: Products include oxidized organic compounds.
Reduction: Thallium(I) chloride is a major product.
Substitution: Organothallium compounds are formed.
Applications De Recherche Scientifique
Thallium(III) chloride tetrahydrate is used in various scientific research applications:
Biology: It is used in studies involving thallium’s biological effects and interactions.
Medicine: Research into thallium-based compounds for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
As a Lewis acid, thallium(III) chloride tetrahydrate accepts electron pairs from donor molecules, facilitating various chemical reactions. Its effectiveness as a catalyst in organic synthesis is attributed to its ability to stabilize reaction intermediates and lower activation energies. The compound’s molecular targets include organic substrates and nucleophiles, which interact with the thallium center during reactions .
Comparaison Avec Des Composés Similaires
Thallium(I) chloride (TlCl): A thallium compound with a +1 oxidation state, used in different applications.
Thallium(III) bromide (TlBr₃): Similar in structure and reactivity but with bromine instead of chlorine.
Thallium(III) iodide (TlI₃): Another halide of thallium with iodine, exhibiting different reactivity due to the larger halide ion.
Uniqueness: Thallium(III) chloride tetrahydrate is unique due to its high solubility in water and its effectiveness as a Lewis acid catalyst. Its hydrated form is more effective in certain reactions compared to its anhydrous counterpart, making it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
Cl3H8O4Tl |
|---|---|
Poids moléculaire |
382.80 g/mol |
Nom IUPAC |
trichlorothallane;tetrahydrate |
InChI |
InChI=1S/3ClH.4H2O.Tl/h3*1H;4*1H2;/q;;;;;;;+3/p-3 |
Clé InChI |
OKOWNNXUBXWOSD-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.Cl[Tl](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)





![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)




